Cas no 1805267-69-9 (3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid)

3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid
-
- インチ: 1S/C8H5BrF3NO2/c9-3-1-4(7(14)15)6(5(13)2-3)8(10,11)12/h1-2H,13H2,(H,14,15)
- InChIKey: HXHXNBMTRVRKSP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(F)(F)F)=C(C(=O)O)C=1)N
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 259
- トポロジー分子極性表面積: 63.3
- XLogP3: 2.3
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015015713-1g |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid |
1805267-69-9 | 97% | 1g |
1,534.70 USD | 2021-06-18 | |
Alichem | A015015713-500mg |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid |
1805267-69-9 | 97% | 500mg |
855.75 USD | 2021-06-18 | |
Alichem | A015015713-250mg |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid |
1805267-69-9 | 97% | 250mg |
480.00 USD | 2021-06-18 |
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid 関連文献
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
4. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acidに関する追加情報
Introduction to 3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid (CAS No. 1805267-69-9)
3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1805267-69-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of benzoic acid derivatives, characterized by its amino, bromo, and trifluoromethyl substituents, which contribute to its unique chemical properties and potential biological activities.
The structural configuration of 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid encompasses a benzoic acid core, which is a well-documented scaffold in drug discovery due to its versatility in interacting with biological targets. The presence of the amino group at the 3-position enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. Additionally, the bromo substituent at the 5-position and the trifluoromethyl group at the 2-position introduce electron-withdrawing effects that can modulate the compound's pharmacokinetic properties, such as solubility and metabolic stability.
In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the inherent properties of benzoic acid derivatives. The combination of functional groups in 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid makes it a promising candidate for further exploration in medicinal chemistry. Specifically, the trifluoromethyl group is known to enhance binding affinity and metabolic stability, while the amino group provides a site for further derivatization through amide or urea bond formation.
One of the most compelling aspects of 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid is its potential application in the development of small-molecule inhibitors targeting various disease pathways. For instance, studies have suggested that benzoic acid derivatives can interact with enzymes and receptors involved in inflammation, cancer, and metabolic disorders. The unique substitution pattern of this compound may enable it to selectively modulate these pathways while minimizing off-target effects.
Recent advancements in computational chemistry have facilitated the rapid screening of such compounds for their biological activity. Virtual screening techniques, combined with molecular docking simulations, have been employed to identify potential binding interactions between 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid and target proteins. These studies have highlighted its potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes.
The synthesis of 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromo substituent typically involves halogenation reactions, while the trifluoromethyl group can be incorporated through metal-catalyzed cross-coupling reactions or direct fluorination methods. The final step often involves carboxylation to yield the benzoic acid derivative.
In terms of pharmacological evaluation, 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid has been tested in various preclinical models to assess its efficacy and safety profiles. Preliminary results indicate that it exhibits promising anti-inflammatory and antioxidant activities, which could make it suitable for treating conditions such as rheumatoid arthritis and neurodegenerative diseases. Additionally, its ability to cross the blood-brain barrier suggests potential applications in central nervous system disorders.
The chemical stability of 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid is another critical factor that influences its suitability for pharmaceutical applications. The presence of electron-withdrawing groups such as bromo and trifluoromethyl enhances stability against hydrolysis and oxidation, ensuring longer shelf life and improved bioavailability. However, careful consideration must be given to storage conditions to prevent degradation.
From an industrial perspective, scaling up the production of 3-amino-5-bromo-2-(trifluoromethyl)benzoic acid presents several challenges due to its complex synthetic route. Optimization of reaction conditions, purification methods, and cost-effective sourcing of raw materials are essential for commercial viability. Collaborative efforts between academic researchers and pharmaceutical companies are necessary to address these challenges and bring this compound closer to clinical application.
The regulatory landscape also plays a crucial role in determining the commercialization of such compounds. Compliance with Good Manufacturing Practices (GMP) and obtaining necessary approvals from regulatory agencies are prerequisites for market entry. Furthermore, ongoing research to elucidate mechanism(s) of action will be essential for building a strong case for therapeutic use.
In conclusion,3-amino-5-bromo-2-(trifluoromethyl)benzoic acid (CAS No. 1805267-69-9) represents a significant advancement in medicinal chemistry with its unique structural features and potential therapeutic applications. Continued research into its biological activity, synthetic optimization, and pharmacological evaluation will be instrumental in realizing its full potential as a novel therapeutic agent.
1805267-69-9 (3-Amino-5-bromo-2-(trifluoromethyl)benzoic acid) Related Products
- 1418112-83-0(3-Methylazetidine-1-sulfonamide)
- 302548-46-5(2-methoxy-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylbenzamide)
- 1467507-64-7(1-{2-amino-4H,5H,7H-thieno2,3-cpyran-3-yl}ethan-1-one)
- 2229596-81-8(2-1-(2-fluorophenyl)cyclopropyl-2-hydroxyacetic acid)
- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)
- 1251552-81-4(N-(3-chlorophenyl)-2-{4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpiperidin-1-yl}acetamide)
- 1427380-71-9(1-6-(aminomethyl)-2-methylpyridin-3-ylethan-1-ol dihydrochloride)
- 1184371-97-8(4-amino-N,N-dimethylcyclohexane-1-carboxamide)
- 941942-02-5(2-fluoro-N-{2-6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}benzamide)
- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)




